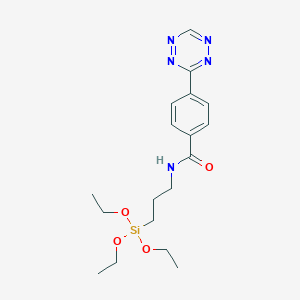![molecular formula C34H56NO2PS B6290188 [S(R)]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-54-1](/img/structure/B6290188.png)
[S(R)]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S®]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of chemistry. This compound is known for its unique structural features, which include bulky tert-butyl groups and a phosphino moiety, making it a valuable ligand in catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phosphino Phenyl Intermediate: This step involves the reaction of 2-bromophenylphosphine with tert-butyl lithium to form the di-tert-butylphosphino phenyl intermediate.
Coupling with Methoxyphenyl Derivative: The intermediate is then coupled with a methoxyphenyl derivative under palladium-catalyzed conditions to form the desired product.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[S®]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphino moiety, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phosphino moiety.
Aplicaciones Científicas De Investigación
[S®]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of [S®]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its role as a ligand in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which can enhance the selectivity of the catalyst. The phosphino moiety coordinates with metal centers, facilitating various catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
4MetBuXPhos Pd G3: A third-generation Buchwald palladium precatalyst with improved stability and reactivity.
SPhos Pd G2: A second-generation precatalyst with a biphenyl-based ligand.
JohnPhos: A phosphine ligand used in various cross-coupling reactions.
Uniqueness
[S®]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its specific combination of bulky tert-butyl groups and a methoxyphenyl moiety, which provides both steric and electronic effects that enhance its performance as a ligand in catalytic processes.
Propiedades
IUPAC Name |
(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3/t28-,39+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWINWJLUPIKHDB-MRFARIQKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)







![[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290179.png)
![[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290180.png)
![[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290182.png)
![[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290199.png)
